TC-E 5002

Descripción general

Descripción

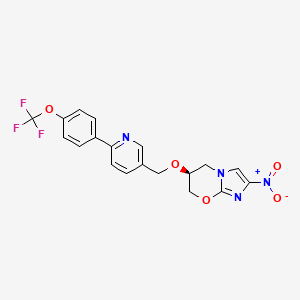

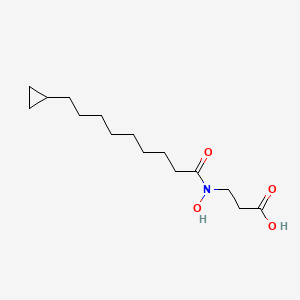

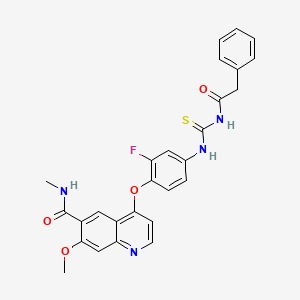

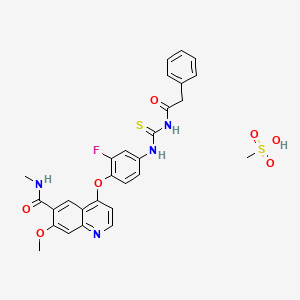

TC-E 5002: es un inhibidor selectivo de la subfamilia de demetilasas de histonas KDM2/7 N-(9-ciclopropil-1-oxononil)-N-hidroxi-beta-alanina . Este compuesto ha demostrado un potencial significativo en la inhibición del crecimiento de varias células cancerosas, incluidas las células HeLa y KYSE-150 .

Aplicaciones Científicas De Investigación

TC-E 5002 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de demetilasas de histonas, particularmente la subfamilia KDM2/7.

Biología: Se emplea en la investigación para comprender el papel de las demetilasas de histonas en la expresión genética y la regulación epigenética.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en la inhibición del crecimiento de las células cancerosas y la superación de la resistencia a los medicamentos.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a las demetilasas de histonas

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, wear protective gloves, and use eye protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . If it gets in the eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing . If eye irritation persists, get medical advice .

Mecanismo De Acción

TC-E 5002 ejerce sus efectos inhibiendo selectivamente la subfamilia de demetilasas de histonas KDM2/7. Esta inhibición conduce a un aumento en los niveles de histonas metiladas, lo que a su vez afecta la expresión genética y la regulación del ciclo celular . El compuesto disminuye la expresión genética de E2F1, un factor de transcripción activado por KDM7B, lo que lleva a la detención del ciclo celular en la fase G0/G1 en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

TC-E 5002 plays a crucial role in biochemical reactions by inhibiting the activity of histone lysine demethylases KDM2A, KDM7A, and KDM7B. The inhibition constants (IC50) for these enzymes are 6.8 µM, 0.2 µM, and 1.2 µM, respectively . By inhibiting these enzymes, this compound prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This compound interacts with various biomolecules, including transcription factors and cell cycle regulators, thereby influencing cellular functions .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, such as HeLa and KYSE150, this compound inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase . This compound also decreases the expression of E2F1, a transcription factor activated by KDM7B, which is involved in cell cycle progression . Additionally, this compound has been found to overcome cisplatin resistance in bladder cancer cells by reducing cell proliferation and promoting cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the KDM2/7 subfamily of histone lysine demethylases. By binding to the active site of these enzymes, this compound prevents the demethylation of histone proteins, leading to increased levels of methylated histones . This alteration in histone methylation status affects chromatin structure and gene expression, resulting in changes in cellular functions. This compound also influences the activity of transcription factors, such as E2F1, by modulating their expression and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and has a shelf life of at least four years . In vitro studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and increased cell death in cancer cells . Additionally, in vivo studies using mouse xenograft models have demonstrated that this compound can reduce tumor growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse xenograft model, treatment with this compound at a dosage of 10 mg/kg per day resulted in a significant reduction in tumor growth . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific data on toxic doses are limited. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone demethylation. By inhibiting KDM2/7 enzymes, this compound affects the methylation status of histone proteins, which in turn influences gene expression and cellular metabolism . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to changes in cellular functions and processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s solubility in different solvents, such as DMSO and ethanol, facilitates its uptake and distribution in cellular environments . This compound may interact with transporters and binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on histone lysine demethylases . The compound’s activity is directed towards chromatin, where it modulates histone methylation and gene expression. This compound may also undergo post-translational modifications that influence its targeting to specific nuclear compartments .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de TC-E 5002 implica la reacción del ácido 9-ciclopropil-1-oxononanoico con N-hidroxi-beta-alanina. La reacción se lleva a cabo típicamente en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP). Las condiciones de reacción incluyen mantener la temperatura alrededor de 0-5°C inicialmente y luego permitir que aumente a temperatura ambiente durante varias horas .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: TC-E 5002 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican temperaturas suaves y solventes como diclorometano.

Reacciones de Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo. Estas reacciones típicamente requieren condiciones ácidas o básicas.

Reacciones de Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes formas oxidadas o reducidas del compuesto .

Comparación Con Compuestos Similares

TC-E 5002 es único en su selectividad para la subfamilia KDM2/7 de demetilasas de histonas. Otros compuestos similares incluyen:

KDM2/7-IN-1: Otro inhibidor selectivo de la subfamilia KDM2/7, con efectos inhibitorios similares en las demetilasas de histonas.

This compound destaca por su alta selectividad y potencia en la inhibición de la subfamilia KDM2/7, lo que lo convierte en una herramienta valiosa en la investigación epigenética y posibles aplicaciones terapéuticas .

Propiedades

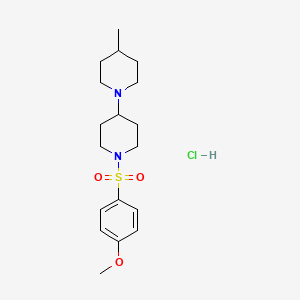

IUPAC Name |

3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c17-14(16(20)12-11-15(18)19)8-6-4-2-1-3-5-7-13-9-10-13/h13,20H,1-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHSERYKENINRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCC(=O)N(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453071-47-0 | |

| Record name | N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TC-E 5002 interact with its target and what are the downstream effects?

A1: this compound is a chemical inhibitor of the histone demethylase KDM7A [, ]. By inhibiting KDM7A, this compound prevents the removal of methyl groups from histone H3K27. This increase in H3K27 di-methylation is associated with transcriptional repression. In the context of prostate and bladder cancer, this compound treatment leads to decreased androgen receptor (AR) activity, reduced cell proliferation, and increased apoptosis [, ]. This effect on AR activity is attributed to the epigenetic regulation of AR target genes by KDM7A [, ].

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A2: In vitro studies have demonstrated that this compound effectively reduces the proliferation of both prostate and bladder cancer cell lines [, ]. Importantly, this effect was observed even in cisplatin-resistant bladder cancer cells []. In vivo studies using a mouse xenograft model further confirmed the efficacy of this compound, showing a reduction in bladder tumor growth following treatment []. This suggests that this compound holds potential as a therapeutic agent, particularly for cases exhibiting resistance to existing treatments like cisplatin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

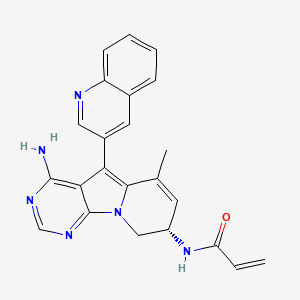

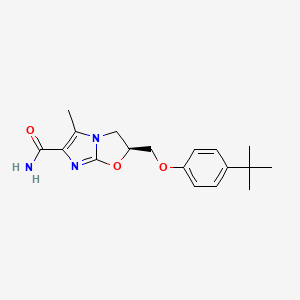

![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)